molecular formula C22H22O5 B2396333 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one CAS No. 160031-22-1

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one

Cat. No.: B2396333
CAS No.: 160031-22-1
M. Wt: 366.413
InChI Key: ZAAKASAEKAXHNE-UHFFFAOYSA-N
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Description

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzodioxin moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-yl aldehyde with appropriate chromen-4-one derivatives under acidic or basic conditions. The reaction is usually carried out in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation. The benzodioxin moiety plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
  • N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives

Uniqueness

Compared to similar compounds, 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one exhibits unique structural features that contribute to its distinct biological activities. The presence of both benzodioxin and chromen-4-one moieties enhances its potential as a multifunctional therapeutic agent .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-2-propylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-3-5-18-21(14-6-7-17-20(11-14)26-9-8-25-17)22(24)15-10-13(4-2)16(23)12-19(15)27-18/h6-7,10-12,23H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAKASAEKAXHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)C2=C(O1)C=C(C(=C2)CC)O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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